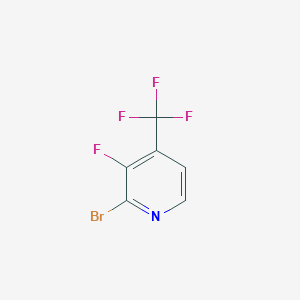

2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-bromo-3-fluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-5-4(8)3(1-2-12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFDOQWDICLWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227577-05-0 | |

| Record name | 2-bromo-3-fluoro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method involves the regioselective deprotonation at the C-3 position of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine using lithium diisopropylamide (LDA) followed by trapping with carbon dioxide to form the corresponding nicotinic acid . Another approach involves the use of 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine as starting materials .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization and distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding pyridines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K₂CO₃) are utilized.

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and biaryl compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it an essential precursor for synthesizing other heterocyclic compounds. Notably, it is used in the preparation of pyrazolopyridines, which are known for their kinase inhibitory properties, relevant in cancer therapy and neurodegenerative disease treatments.

Synthetic Routes

The synthesis of this compound typically involves halogenation reactions. A common method includes the regioselective deprotonation of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine followed by reaction with carbon dioxide to yield nicotinic acid derivatives. This synthetic flexibility makes it a valuable intermediate in pharmaceutical development .

Biological Applications

Pharmaceutical Development

In medicinal chemistry, this compound is explored for its potential as a drug candidate. It has been implicated in the development of bioactive molecules targeting specific enzymes and receptors. The compound's ability to inhibit kinases positions it as a candidate for treating various cancers and neurodegenerative disorders by modulating cell signaling pathways .

Mechanism of Action

The compound acts by influencing cellular processes through the modulation of kinase activity, which can lead to altered phosphorylation states of proteins involved in critical signaling pathways. This mechanism has been linked to inducing apoptosis in cancer cells, highlighting its therapeutic potential .

Industrial Applications

Agrochemicals and Advanced Materials

In industry, this compound is utilized in the formulation of agrochemicals and dyes. Its unique chemical properties allow it to be effective as an intermediate in the synthesis of pesticides and herbicides that are crucial for modern agriculture .

Material Science

The compound's fluorinated nature lends itself to applications in materials science, particularly in developing advanced materials with specific electronic or thermal properties. Its role as a ligand in catalytic processes also makes it valuable for synthesizing complex organic materials through palladium-catalyzed reactions .

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound can act as an inhibitor or activator of various biological pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

Key compounds for comparison include:

Structural Implications:

- Position of -CF₃ Group : Moving -CF₃ from position 4 (target compound) to 6 (89402-29-9) alters steric accessibility for reactions at the pyridine nitrogen or adjacent carbons .

- Halogen Substitution : Replacing fluorine with chlorine (1211582-91-0) increases atomic radius (Cl: 0.79 Å vs. F: 0.42 Å), enhancing steric hindrance and reducing electronegativity, which may slow nucleophilic substitution but improve thermal stability .

Functional Group Analogues

- 5-Bromo-2-(difluoromethyl)pyridine (CAS 845827-13-6): Differs in having a -CHF₂ group instead of -CF₃, reducing electron-withdrawing effects and lipophilicity .

- 4-Bromo-2-(difluoromethyl)pyridine (CAS 1211580-54-9): Combines -CHF₂ at C2 with bromine at C4, offering a distinct electronic profile for regioselective functionalization .

Impact of Trifluoromethyl vs. Difluoromethyl:

- -CF₃ is more electronegative and polar than -CHF₂, increasing resistance to oxidative metabolism in drug candidates.

- -CHF₂ may improve solubility in aqueous media due to reduced hydrophobicity compared to -CF₃ .

Biological Activity

2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine is a heterocyclic compound notable for its unique electronic properties and potential biological activities. This compound, characterized by the presence of bromine, fluorine, and a trifluoromethyl group, has garnered attention in medicinal chemistry due to its interactions with various biological targets.

The compound has the following structural and chemical characteristics:

- Molecular Formula : C6H2BrF4N

- CAS Number : 89402-29-9

- Structural Features :

- Pyridine ring with a bromine atom at position 2

- Fluorine atom at position 3

- Trifluoromethyl group at position 4

These features contribute to its reactivity and biological activity by influencing electron density and steric effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in relation to enzyme inhibition and cellular signaling pathways. Key findings include:

- Cytochrome P450 Inhibition : The compound interacts with cytochrome P450 enzymes, crucial for drug metabolism. It has been shown to inhibit these enzymes by binding to their active sites, potentially impacting metabolic processes and drug-drug interactions.

- Cellular Signaling : Studies suggest that this compound may influence pathways related to oxidative stress and apoptosis. It can modulate gene expression linked to these processes, indicating its potential role in therapeutic applications.

Enzyme Interaction Studies

A study demonstrated that this compound significantly inhibited cytochrome P450 enzymes. This was assessed using in vitro assays where the compound's ability to bind to the enzyme's active site was quantified. The results highlighted its potential implications for pharmacokinetics in drug development.

Antimicrobial Activity

In another investigation, derivatives of pyridine compounds similar to this compound were evaluated for their antimicrobial properties. The findings indicated moderate antimicrobial activity against various bacterial strains, suggesting that this class of compounds could serve as a basis for developing new antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Model Used | Concentration | Effect |

|---|---|---|---|---|

| Cytochrome P450 Inhibition | Binding to active site | In vitro assays | Varied | Inhibition of metabolism |

| Antimicrobial | Disruption of bacterial cell wall | Various bacterial strains | MIC: 128 - 256 µg/mL | Moderate antimicrobial effect |

| Cellular Signaling | Modulation of oxidative stress pathways | Cell lines | Varied | Induction of apoptosis |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine?

- Methodology :

- Halogenation : Direct bromination/fluorination of pyridine derivatives using reagents like NBS (N-bromosuccinimide) or Selectfluor, leveraging steric effects from the trifluoromethyl group to direct substitution .

- Cross-Coupling : Suzuki-Miyaura or Negishi couplings using brominated pyridine precursors and fluorinated organometallic reagents, with Ni or Pd catalysts (e.g., Ni(dppp)Cl₂) .

Q. How can the structure and purity of this compound be validated?

- Analytical Techniques :

- NMR : NMR to confirm fluorine environments; NMR for aromatic proton splitting patterns (e.g., coupling constants between F and Br substituents) .

- Mass Spectrometry : High-resolution MS (HRMS) to distinguish isotopic patterns of Br (m/z 79/81) and FC groups .

- X-Ray Crystallography : Resolve regiochemical ambiguities, especially if competing substitution isomers form during synthesis .

Q. What are the primary reactivity trends observed for this compound?

- Electrophilic vs. Nucleophilic Behavior :

- The trifluoromethyl group deactivates the pyridine ring, reducing electrophilic substitution but enhancing nucleophilic displacement at the bromine site (e.g., SNAr with amines or thiols) .

- Fluorine’s electron-withdrawing effect stabilizes intermediates in cross-coupling reactions, improving yields in Pd-catalyzed aminations .

Advanced Research Questions

Q. How does the substituent arrangement influence regioselectivity in functionalization reactions?

- Case Study : In analogous systems (e.g., 2-chloro-5-(trifluoromethyl)pyridine), trifluoromethyl groups direct meta-substitution, while halogens (Br/F) favor para/ortho positions. Computational DFT studies (e.g., using B3LYP/6-31G*) can model charge distribution to predict regioselectivity .

- Contradictions : Conflicting reports on bromine’s directing effects may arise from solvent polarity or catalyst choice (e.g., Ni vs. Pd altering transition states) .

Q. What computational methods are suitable for analyzing electronic effects in this compound?

- Density Functional Theory (DFT) :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate IR and NMR spectra (e.g., using Gaussian09) to correlate with experimental data, validating substituent electronic contributions .

Q. How can discrepancies in reported reactivity data be resolved?

- Root-Cause Analysis :

- Compare reaction conditions (e.g., anhydrous vs. moist solvents affecting hydrolysis of Br substituents).

- Evaluate steric hindrance from the trifluoromethyl group in different solvent systems (e.g., DMSO vs. toluene) .

- Mitigation : Use kinetic studies (e.g., in situ IR monitoring) to track intermediate formation and adjust reaction timelines .

Q. What purification strategies address co-eluting impurities in halogenated pyridines?

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (e.g., 60:40 to 90:10) to separate halogenated isomers.

- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) leveraging trifluoromethyl’s hydrophobicity .

Q. What safety protocols are critical for handling this compound?

- Hazards : UN2811 (toxic solids), WGK 3 (severe aquatic toxicity).

- PPE : N95 masks, nitrile gloves, and fume hoods for particulate control.

- Spill Management : Neutralize with activated carbon; avoid aqueous rinses to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.